molecular formula C10H12N4O B1482402 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide CAS No. 2098018-26-7

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide

Cat. No.: B1482402
CAS No.: 2098018-26-7
M. Wt: 204.23 g/mol
InChI Key: HPTLKRSHRNRYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanimidamide is a chemical compound of significant interest in medicinal chemistry and preclinical drug discovery research. This molecule features a fused heterocyclic system combining furan and pyrazole rings, a structural motif widely recognized for its diverse pharmacological potential . While specific biological data for this exact compound is not available in the public domain, compounds within the same structural class have demonstrated a broad spectrum of research applications. Notably, 3-(furan-2-yl)-1H-pyrazole derivatives have been investigated as key scaffolds in developing novel anticancer agents . For instance, related (3-(furan-2-yl)pyrazol-4-yl)chalcones have shown promising cytotoxic effects against lung carcinoma (A549) cell lines in vitro . Furthermore, such pyrazoline-containing compounds are actively studied for their antimicrobial properties against various microorganisms and as potential cholinesterase inhibitors for neurodegenerative disease research . The structural flexibility of the pyrazole core allows for extensive derivatization, making this compound a valuable chemical intermediate for synthesizing more complex heterocyclic systems, including thiazoles and 1,3,4-thiadiazoles, for screening and lead optimization programs . This product is intended for chemical and biological research purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9(12)2-1-7-5-13-14-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H3,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTLKRSHRNRYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction

The pyrazole nucleus is often prepared via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or through the cyclization of hydrazones derived from ketones or aldehydes.

  • Hydrazone formation and cyclization: According to literature, pyrazole-4-carbaldehydes can be synthesized by formylation of semicarbazones derived from methyl ketones using POCl3/DMF complexes. This method allows for the introduction of aldehyde functionality at the 4-position of the pyrazole ring, which is a crucial intermediate for further functionalization.

  • Substituted pyrazoles: Phenylhydrazine derivatives react with acetylated furans or related ketones to form substituted pyrazoles. For example, Perkin condensation of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with 3-(4-methylbenzoyl)propionic acid yields pyrazole derivatives that can be further modified.

Formation of the Propanimidamide Moiety

  • The propanimidamide group (-CH2CH2C(=NH)NH2) is introduced by converting corresponding carboxylic acid or ester intermediates to amidines.

  • Amidines are commonly prepared by reaction of nitriles with ammonia or primary amines under appropriate conditions or by direct amidination of esters or acid chlorides.

  • In the context of pyrazole derivatives, the propanimidamide group can be introduced by amidination of the corresponding 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid or ester intermediates.

Detailed Preparation Steps and Conditions

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Reference
1 Formylation of semicarbazones Semicarbazones from alkyl/aryl methyl ketones POCl3/DMF, 90-120 °C 3-Substituted pyrazole-4-carbaldehydes
2 Knoevenagel condensation Furan-3-carbaldehyde + malonic acid/esters Pyridine, reflux or microwave activation 3-(Furan-3-yl)propenoic acids/esters
3 Cyclization to pyrazole Hydrazones or hydrazine derivatives + ketones Acidic or basic conditions, reflux 3-(Furan-3-yl)-1H-pyrazole derivatives
4 Amidination 3-(Furan-3-yl)-1H-pyrazol-4-yl)propanoic acid/ester Ammonia or amines, amidination reagents 3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanimidamide Inferred

Research Findings and Optimization

  • Electrophilic activation: Studies on superelectrophilic activation in organic synthesis indicate that protonation states of intermediates influence the efficiency of electrophilic substitutions on furan rings. This is relevant when functionalizing the furan substituent on the pyrazole.

  • Yield and selectivity: The Knoevenagel condensation step and subsequent cyclization are reported to proceed with high yields and selectivity under microwave-assisted or classical reflux conditions.

  • Functional group tolerance: The synthetic routes tolerate various substituents on the pyrazole and furan rings, allowing for structural diversity in derivatives, which is beneficial for biological activity screening.

Summary Table of Key Intermediates and Their Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features Preparation Notes
3-(Furan-3-yl)-1H-pyrazol-4-yl)methanamine C8H9N3O 163.18 Pyrazole core with furan substituent Intermediate for amidination step
3-(Furan-3-yl)propenoic acid C7H6O3 ~138 Precursor for pyrazole formation Synthesized via Knoevenagel condensation
3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanoic acid C10H10N2O2 ~190 Precursor to propanimidamide Prepared by cyclization and oxidation
This compound C10H14N4O ~206 Target compound Final amidination product

Chemical Reactions Analysis

Types of Reactions

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include substituted furans, pyrazoles, and their respective derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide and its analogs, based on the evidence provided:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Pyrazole + propanimidamide Furan-3-yl at pyrazole C3 C₉H₁₁N₅O 217.22 (theoretical) Potential bioactive scaffold; amidine group for target binding N/A
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide Pyrazole + propanimidamide Trifluoromethyl (-CF₃) at pyrazole C3 C₇H₁₀F₃N₅ 229.18 Enhanced lipophilicity; pesticidal candidates [1]
N'-hydroxy-3-[3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propanimidamide Cyclopenta-fused pyrazole Cyclopentane ring fused to pyrazole; CF₃ C₇H₁₁F₃N₄O 236.20 95% purity; potential pharmacological agent [5]
3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Indeno-pyrazole hybrid Cyclohexyl group; hydrazone side chain C₁₆H₁₈N₄ 266.34 Unstudied toxicology; experimental use [2]
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide Bis-pyrazole + sulfonamide Difluoromethyl, nitro, and sulfonamide groups C₁₂H₁₆F₂N₆O₃S 386.36 Pesticidal/antifungal applications [7]

Key Comparative Insights:

Hydrazone and sulfonamide derivatives (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone and 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide) exhibit broader pesticidal and antifungal activities due to enhanced electrophilicity and target selectivity .

The target compound’s simpler structure may offer synthetic advantages over fused or multi-substituted analogs.

Toxicological Data Gaps: Unlike the 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (toxicology unstudied ), trifluoromethyl-substituted pyrazoles often undergo rigorous safety profiling due to their pesticidal use .

Biological Activity

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_{4}O, with a molecular weight of approximately 220.23 g/mol. The compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H12N4O
Molecular Weight220.23 g/mol
StructureStructure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing furan rings. For instance, compounds similar to this compound have demonstrated significant antifungal and antibacterial activities in vitro. A study published in ResearchGate reported that novel pyrazole derivatives exhibited promising herbicidal and antifungal activities, suggesting that similar compounds could be effective against various microbial strains .

Case Studies

  • Case Study on Antifungal Activity : A study evaluated the antifungal effects of various pyrazole derivatives, including those with furan substitutions. Results indicated that these compounds exhibited varying degrees of activity against fungal pathogens, with some showing MIC values comparable to standard antifungal agents .
  • Research on Structure-Activity Relationships (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the pyrazole and furan moieties can significantly influence biological activity. This highlights the importance of structural optimization in developing new therapeutic agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Pyrazole derivatives are known to inhibit various enzymes involved in inflammatory processes.
  • Receptor Interaction : The unique structure may allow for interactions with specific receptors or proteins involved in disease pathways.

Q & A

Basic: What are the recommended synthetic routes for 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide, and how can purity be optimized?

Answer:
Synthesis typically involves multi-step heterocyclic coupling. For example, describes a copper-catalyzed Ullmann-type coupling for pyrazole derivatives, using cesium carbonate as a base and copper(I) bromide as a catalyst (35°C, 48 hours). Post-synthesis, purity optimization requires:

  • Chromatographic purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) to isolate intermediates .
  • Recrystallization : Solvent selection based on solubility profiles (e.g., DCM/hexane mixtures).
  • Analytical validation : Confirm purity via HPLC (>95%) and HRMS (ESI) for molecular weight verification .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:
Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to resolve pyrazole/furan ring protons and amidine protons .
    • FTIR : Identify N–H stretching (~3298 cm⁻¹) and amidine C=N bonds (~1650 cm⁻¹) .
  • Mass spectrometry : HRMS (ESI) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks (if crystalline) .

Advanced: What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses?

Answer:
Apply statistical design of experiments (DoE) to minimize trial-and-error:

  • Factorial design : Test variables (temperature, catalyst loading, solvent ratio) to identify critical parameters .
  • Response surface methodology (RSM) : Optimize conditions (e.g., reaction time vs. yield) using central composite design .
  • Automated platforms : Use continuous flow reactors for real-time monitoring and reproducibility ( highlights automated synthesizers) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites) .
  • Molecular docking : Simulate binding interactions (e.g., with kinases or GPCRs) using PyRx or AutoDock Vina. Focus on hydrogen bonding (amidine group) and π-π stacking (furan/pyrazole rings) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Re-test activity under standardized conditions (e.g., fixed IC₅₀ protocols) .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify nonspecific interactions .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives from rapid metabolism .

Advanced: What methodologies are recommended for studying the compound’s mechanism of action in cellular systems?

Answer:

  • Target identification :
    • Chemical proteomics : Use photoaffinity labeling with biotinylated probes to pull down interacting proteins .
    • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/AMPK pathways) .

Table 2: Common Contradictions and Resolution Strategies

ContradictionResolution ApproachReference
Variable IC₅₀ values across cell linesStandardize assay conditions (pH, serum)
Inconsistent metabolic stabilityUse human hepatocyte models
Off-target vs. on-target effectsCRISPR validation + proteomics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide
Reactant of Route 2
Reactant of Route 2
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.